(R)-2-(Trifluoromethyl)piperidine

Chiral resolution Enantiomeric purity Asymmetric synthesis

(R)-2-(Trifluoromethyl)piperidine (CAS 1212734-83-2) is a single-enantiomer, chiral secondary amine consisting of a piperidine ring with an electron-withdrawing trifluoromethyl (–CF₃) substituent at the 2-position in the (R) absolute configuration. It belongs to the class of α-trifluoromethylated saturated N-heterocycles, which are valued in medicinal chemistry as metabolically stabilized, lipophilicity-modulated building blocks for the construction of bioactive molecules, particularly CNS-targeted drug candidates and kinase inhibitors.

Molecular Formula C6H10F3N
Molecular Weight 153.148
CAS No. 1212734-83-2
Cat. No. B577663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Trifluoromethyl)piperidine
CAS1212734-83-2
Synonyms(R)-2-(TRIFLUOROMETHYL)PIPERIDINE
Molecular FormulaC6H10F3N
Molecular Weight153.148
Structural Identifiers
SMILESC1CCNC(C1)C(F)(F)F
InChIInChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2/t5-/m1/s1
InChIKeyNAXDEFXCCITWEU-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(Trifluoromethyl)piperidine (CAS 1212734-83-2): Chiral Fluorinated Piperidine Building Block for Asymmetric Synthesis and Medicinal Chemistry


(R)-2-(Trifluoromethyl)piperidine (CAS 1212734-83-2) is a single-enantiomer, chiral secondary amine consisting of a piperidine ring with an electron-withdrawing trifluoromethyl (–CF₃) substituent at the 2-position in the (R) absolute configuration . It belongs to the class of α-trifluoromethylated saturated N-heterocycles, which are valued in medicinal chemistry as metabolically stabilized, lipophilicity-modulated building blocks for the construction of bioactive molecules, particularly CNS-targeted drug candidates and kinase inhibitors [1]. The compound is supplied as a colorless to yellow/brown liquid with a purity specification of ≥96.5–97% (GC) and a density of 1.170 g/mL at 25 °C .

Compound type Single enantiomer (R) chiral secondary amine Trifluoromethylated piperidine building block
Workflow fit Asymmetric synthesis & chiral pool strategy Stereochemical control via defined absolute configuration
Key attribute Electron-withdrawing CF₃ at 2-position Reduced basicity, modulated lipophilicity for CNS fragment design

Why (R)-2-(Trifluoromethyl)piperidine Cannot Be Replaced by the Racemate, (S)-Enantiomer, or Non-Fluorinated 2-Methylpiperidine in Research and Development


Substituting (R)-2-(trifluoromethyl)piperidine with its racemate, opposite enantiomer, or non-fluorinated 2-methylpiperidine introduces measurable liabilities: the enantiomers produce opposite stereochemical outcomes in asymmetric synthesis , the racemate shows a 3.9% lower density altering formulation calculations , and replacing the –CF₃ group with –CH₃ shifts the pKa by over 3 log units (from 7.74 to 10.95), fundamentally changing the ionization state at physiological pH and compromising receptor engagement in drug candidates . The regioisomer 4-(trifluoromethyl)piperidine further differs in pKa by ~1.9 units (9.62 vs. 7.74), confirming that the 2-position placement of the –CF₃ group is essential for maximal electron withdrawal and the resulting physicochemical profile required for CNS drug design .

Enantiomer mismatch
(S)-enantiomer or racemate produces opposite or mixed stereochemical outcomes in asymmetric synthesis; optical rotation sign and density differ materially.
Physicochemical shift
Non-fluorinated 2-methylpiperidine exhibits significantly higher pKa (by >3 units), altering ionization state at physiological pH and compromising CNS penetration profile.
Regioisomer profile
4-(Trifluoromethyl)piperidine has ~1.9 unit higher pKa, reducing electron-withdrawing effect; the 2-position CF₃ is critical for maximal basicity modulation.

(R)-2-(Trifluoromethyl)piperidine: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Identity Verified by Specific Optical Rotation: (R)- vs. (S)-2-(Trifluoromethyl)piperidine

The (R)-enantiomer exhibits a positive specific optical rotation ranging from +10° to +20° (20 °C, 589 nm, c = 4 in methanol) as specified by Thermo Scientific/Acros Organics , whereas the (S)-enantiomer shows [α]²²/D −14.4° (c = 0.5 in methanol) according to Sigma-Aldrich . Although the concentration conditions differ between vendors, the opposite sign of rotation provides an unambiguous, batch-level identity confirmation that cannot be replicated by the racemate (optical rotation ≈ 0°) or the opposite enantiomer.

Optical rotation identity
Supplier-reported
(R): +10° to +20° (c=4, MeOH) vs (S): −14.4° (c=0.5, MeOH); racemate ~0°
Reported opposite rotation confirms enantiomeric identity and supports chiral building block procurement.
Concentration conditions differ between vendors; verify batch-specific optical rotation.
Chiral resolution Enantiomeric purity Asymmetric synthesis

pKa Depression: 2-Trifluoromethylpiperidine vs. 2-Methylpiperidine—A 3.2-Unit Shift in Basicity

The predicted pKa of 2-(trifluoromethyl)piperidine is 7.74±0.10 , compared to the experimentally measured pK₁ of 10.95 for 2-methylpiperidine . This ΔpKa of 3.21 units represents a >1000-fold difference in basicity, meaning that at physiological pH (7.4), 2-(trifluoromethyl)piperidine is approximately 50% ionized while 2-methylpiperidine is >99.9% protonated. The reduced basicity directly impacts the compound's ability to serve as a neutral, brain-penetrant fragment in CNS drug discovery, where excessive positive charge at physiological pH impairs passive blood-brain barrier permeation.

pKa depression vs 2-methyl
Predicted value
2-CF₃: pKa 7.74±0.10 (pred.) vs 2-CH₃: pK₁ 10.95 (exp.); ΔpKa ≈3.21 (~1600× lower basicity)
Reported pKa shift supports selection for CNS fragment design where balanced ionization is required.
Predicted value; experimental verification advised for critical lead optimization.
Physicochemical property Ionization state CNS drug design

Lipophilicity Enhancement: LogP Increase of ~0.6 Units vs. 2-Methylpiperidine

The calculated LogP of 2-(trifluoromethyl)piperidine is 2.02 , compared to a LogP of 1.42–1.48 for 2-methylpiperidine . This ΔLogP of approximately 0.54–0.60 units translates to a roughly 3.5–4-fold increase in lipophilicity, which in medicinal chemistry campaigns translates to enhanced passive membrane permeability and potentially improved oral absorption, albeit with the need to monitor for increased metabolic clearance or hERG liability that can accompany higher LogP values.

Lipophilicity enhancement
Calculated value
LogP 2.02 (calc.) vs 2-methylpiperidine LogP 1.42–1.48; ΔLogP ≈0.54–0.60 (3.5–4× higher lipophilicity)
Reported LogP increase suggests potential for improved passive permeability without added rotatable bonds.
Calculated LogP; confirm experimentally and monitor metabolic clearance in ADME assays.
Lipophilicity Membrane permeability ADME optimization

Regioisomeric pKa Differentiation: 2-CF₃ vs. 4-CF₃ Piperidine—A 1.9-Unit Gap

The predicted pKa of 2-(trifluoromethyl)piperidine is 7.74±0.10 , while its regioisomer 4-(trifluoromethyl)piperidine has a predicted pKa of 9.62±0.10 . The ΔpKa of 1.88 units—a ~76-fold difference in basicity—demonstrates the superior electron-withdrawing influence of the CF₃ group when positioned alpha to the nitrogen (2-position) versus gamma (4-position). This quantifiable electronic effect makes the 2-CF₃ regioisomer the preferred choice when maximal pKa modulation is required for tuning the ionization profile of a piperidine-containing drug candidate.

Regioisomer pKa gap
Predicted value
2-CF₃: pKa 7.74 vs 4-CF₃: pKa 9.62; ΔpKa ≈1.88 (76-fold difference)
Reported regioisomeric pKa difference highlights superior electron-withdrawal of α-CF₃ for ionization tuning.
Predicted values; confirm with experimental pKa determination in relevant buffer system.
Regioisomer comparison Electronic effect Fragment-based drug design

Physical Property Differentiation: Density of (R)-Enantiomer vs. Racemate—3.9% Higher for Single Enantiomer

The measured density of (R)-2-(trifluoromethyl)piperidine is 1.170 g/mL at 25 °C , compared to 1.126 g/mL at 25 °C for the racemic (±)-2-(trifluoromethyl)piperidine —both values sourced from Sigma-Aldrich under identical measurement conditions. The 0.044 g/mL difference (3.9% higher density for the single enantiomer) is consistent with the known phenomenon that enantiopure compounds can pack more efficiently in the liquid state than their racemic mixtures. This density difference provides a rapid, non-chiroptical identity check and has practical implications for accurate stoichiometric calculations in large-scale reactions where the compound is measured by volume rather than mass.

Density: R vs racemate
Supplier-reported
(R): 1.170 g/mL vs racemate: 1.126 g/mL at 25 °C; 3.9% higher for single enantiomer
Reported density difference impacts volumetric dispensing and stoichiometric calculations in automated synthesis.
Verify density for specific lot when switching between enantiopure and racemic material.
Physical characterization Formulation Quality control

Stereochemical Fidelity in Drug Intermediate Synthesis: Documented Application of the (R)-Enantiomer as a Chiral Building Block

Sigma-Aldrich explicitly documents the (S)-enantiomer of 2-(trifluoromethyl)piperidine as a reactant for the iridium-catalyzed ring-opening of oxabenzonorbornadiene to produce (1R,2R)-2-((S)-2-(trifluoromethyl)piperidin-1-yl)-1,2-dihydronaphthalen-1-ol, a chiral drug intermediate scaffold . By logical extension, the (R)-enantiomer serves as the complementary chiral building block for accessing the opposite diastereomeric series. This documented application distinguishes enantiopure 2-(trifluoromethyl)piperidine from the racemate (which would yield a mixture of diastereomers requiring separation) and from achiral piperidine analogs that cannot impart stereochemical control.

Synthetic stereochemical fidelity
Supplier application note
(R)-enantiomer enables single diastereomer product; racemate yields 1:1 mixture (theoretical 50% yield loss without separation)
Documented chiral building block application supports procurement for asymmetric library synthesis.
Based on Ir-catalyzed ring-opening precedent; validate stereochemical outcome in specific reaction conditions.
Asymmetric catalysis Chiral pool synthesis Drug intermediate

Optimal Research and Procurement Scenarios for (R)-2-(Trifluoromethyl)piperidine Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Fragment-Like Building Blocks with Controlled Ionization at Physiological pH

When designing CNS-penetrant drug candidates, the pKa of the basic amine is a critical determinant of brain exposure. (R)-2-(Trifluoromethyl)piperidine, with a pKa of 7.74—3.2 units lower than 2-methylpiperidine (pKa 10.95) —maintains approximately 50% neutral species at pH 7.4, enabling passive diffusion across the blood-brain barrier. This compound should be prioritized over 2-methylpiperidine and the 4-CF₃ regioisomer (pKa 9.62) in fragment-based and lead-generation campaigns targeting CNS indications where excessive amine basicity is a known liability for brain penetration.

Enantioselective Synthesis of Chiral Drug Intermediates Requiring Defined Absolute Configuration

In asymmetric synthesis campaigns, the (R)-enantiomer's positive optical rotation (+10° to +20°) serves as the primary identity specification distinguishing it from the (S)-enantiomer ([α]²²/D −14.4°) . The documented precedent of using the enantiopure compound in Ir-catalyzed ring-opening reactions to access single-diastereomer products validates its role as a chiral building block. Procurement of the racemate in such applications would result in a 1:1 diastereomer mixture and necessitate costly chromatographic separation.

Lead Optimization Campaigns Requiring Lipophilicity Tuning Without Adding Rotatable Bonds or H-Bond Donors

For structure-activity relationship (SAR) studies where increasing lipophilicity is desired while maintaining ligand efficiency, (R)-2-(trifluoromethyl)piperidine provides a LogP of 2.02—approximately 0.6 units higher than 2-methylpiperidine (LogP 1.42) —achieved through the replacement of a –CH₃ group with a –CF₃ group. This modification introduces no additional rotatable bonds and preserves the topological polar surface area (tPSA) at 12.0 Ų, making it an efficient vector for optimizing membrane permeability without compromising other drug-likeness parameters.

Automated Parallel Synthesis and High-Throughput Experimentation Requiring Accurate Volumetric Dispensing

In automated synthesis platforms where reagents are dispensed by volume, the 3.9% higher density of the (R)-enantiomer (1.170 g/mL) vs. the racemate (1.126 g/mL) must be explicitly accounted for in stoichiometric calculations. Laboratories switching between enantiopure and racemic material should recalibrate liquid-handling parameters to avoid systematic under/over-charging errors that could compromise reaction yields and reproducibility in library synthesis.

Application
Selection Property
Validation Focus
CNS fragment-based drug discovery
Controlled amine ionization at physiological pH
pKa review and brain penetration assessment
Enantioselective synthesis of chiral intermediates
Enantiomeric identity confirmed by optical rotation
Stereochemical outcome verification in target reaction
Lipophilicity tuning in lead optimization
CF₃-mediated LogP increase without extra rotatable bonds
Lipophilicity, permeability, and metabolic stability monitoring
Automated parallel synthesis platforms
Enantiomer-specific density for volumetric dispensing
Recalibration of liquid-handling parameters when switching batches

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